molecular formula C12H17N3O3 B8541591 5-Allyloxy-pyrazin-2-yl-carbamic acid tert-butyl ester

5-Allyloxy-pyrazin-2-yl-carbamic acid tert-butyl ester

Cat. No. B8541591
M. Wt: 251.28 g/mol
InChI Key: USEHISLQHXXKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07132425B2

Procedure details

A solution of 5-allyloxy-pyrazin-2-yl-carbamic acid tert-butyl ester (400 mg, 1.59 mmol) in methylene chloride (2 mL) was treated with a 25% solution of trifluoroacetic acid in methylene chloride (5 mL). The mixture was stirred at 25° C. for 90 min, poured with stirring into a saturated aqueous sodium bicarbonate solution (50 mL) and then sodium chloride (3 g) was added. The resulting mixture was extracted with methylene chloride (3×25 mL), and each of the organic extracts was washed with a small portion of a saturated aqueous sodium chloride solution. The combined organic extracts were dried over potassium carbonate, filtered, and concentrated in vacuo to afford 5-allyloxy-pyrazin-2-ylamine (240 mg, 100%) as pale yellow crystals.
Quantity
400 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[N:12][C:11]([O:14][CH2:15][CH:16]=[CH2:17])=[CH:10][N:9]=1)(C)(C)C.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+].[Cl-].[Na+]>C(Cl)Cl>[CH2:15]([O:14][C:11]1[N:12]=[CH:13][C:8]([NH2:7])=[N:9][CH:10]=1)[CH:16]=[CH2:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=C(N=C1)OCC=C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with methylene chloride (3×25 mL)
WASH
Type
WASH
Details
each of the organic extracts was washed with a small portion of a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C=C)OC=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.